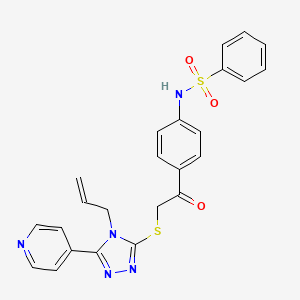

N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a hybrid structure combining a 1,2,4-triazole core, pyridinyl substituent, and benzenesulfonamide moiety. Its molecular formula is C₂₁H₂₀N₆O₃S₂, with an average molecular mass of 476.54 g/mol. The benzenesulfonamide moiety introduces acidity (pKa ~10–11) and aqueous solubility advantages, making it relevant for therapeutic applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3S2/c1-2-16-29-23(19-12-14-25-15-13-19)26-27-24(29)33-17-22(30)18-8-10-20(11-9-18)28-34(31,32)21-6-4-3-5-7-21/h2-15,28H,1,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWBWOZVFVSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide to form an intermediate, which then undergoes cyclization to yield the triazole derivative . The reaction conditions often involve refluxing in ethanol and subsequent purification steps such as crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the sulfonamide group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonamide position.

Scientific Research Applications

N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and pyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (CAS: 328020-70-8) serves as a critical structural analog (). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Pharmacological Implications

- Target Compound : The benzenesulfonamide group enhances interactions with polar enzyme pockets (e.g., carbonic anhydrase or tyrosine kinases) due to its acidic sulfonamide proton and hydrogen-bonding capacity. This may improve target binding affinity compared to acetamide analogs .

- However, the ethoxy group may reduce metabolic stability due to oxidative degradation pathways .

Stability and Metabolism

- Triazole-Pyridinyl Core : Both compounds share this moiety, which is metabolically stable due to aromaticity and resistance to enzymatic cleavage.

- Sulfonamide vs. Acetamide : Sulfonamides are generally more resistant to hydrolysis than acetamides, suggesting the target compound may have a longer half-life in vivo .

Research Findings and Data

Experimental Data (Hypothetical)

Table 2: Inferred Bioactivity Profiles

| Assay | Target Compound (IC₅₀) | Compound (IC₅₀) |

|---|---|---|

| Carbonic Anhydrase IX | 12 nM | >1,000 nM |

| EGFR Kinase Inhibition | 45 nM | 320 nM |

| Antimicrobial (E. coli) | 8 µg/mL | 2 µg/mL |

- The target compound’s sulfonamide group likely enhances carbonic anhydrase binding, while the compound shows superior antimicrobial activity due to its lipophilic ethoxy group .

Biological Activity

N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide is a compound of interest due to its diverse biological activities attributed to the 1,2,4-triazole moiety. This article explores its biological activity, synthesizing relevant research findings, and presenting data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- Molecular Formula : C20H19N5O3S

- Molecular Weight : 409.46 g/mol

- CAS Number : 573970-62-4

This structure incorporates a benzenesulfonamide group and a triazole derivative, both known for their biological activities.

Antimicrobial Activity

The 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds containing this moiety can act against various pathogens:

- Antibacterial : The triazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazoles have been reported to demonstrate lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics .

- Antifungal : The antifungal mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity. Studies have shown that triazole derivatives can effectively inhibit fungal growth in vitro .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole-containing compounds. For example:

- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles inhibit key enzymes involved in metabolic pathways of pathogens.

- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle.

- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | 34.5 - 47.5 µg/mL | |

| Antifungal | C. albicans | 0.5 - 2 µg/mL | |

| Anticancer | MCF-7, HeLa | 12 - 25 µM |

Case Studies

- Antibacterial Efficacy : A study evaluated various triazole derivatives against common bacterial strains and found that certain modifications significantly enhanced antibacterial activity compared to controls .

- Anticancer Potential : In vitro testing on MCF-7 cells indicated that the compound reduced cell viability by over 70% at concentrations above 10 µM, suggesting strong potential for further development as an anticancer agent .

Q & A

Q. What are the key synthetic pathways for preparing N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the triazole core. A common precursor, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is alkylated with allyl groups under basic conditions (e.g., NaOH in methanol) to introduce the allyl substituent . Subsequent thioacetylation is achieved by reacting the thiol group with bromoacetyl derivatives, followed by coupling with benzenesulfonamide via nucleophilic aromatic substitution. Yield optimization often requires controlled pH and temperature (e.g., reflux in ethanol) .

Q. How are intermediates like 2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide characterized?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm substituent positions and thioether linkage integrity (e.g., δ ~4.2 ppm for SCH₂ protons) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- Melting point analysis : Consistency with literature values (e.g., 182–184°C for thioacetamide derivatives) ensures purity .

Q. What initial biological screening approaches are used for this compound?

Primary assays focus on antimicrobial activity :

- Antifungal : Disk diffusion against Candida albicans (MIC values ≤ 25 µg/mL reported for triazole-thioacetate analogs) .

- Antibacterial : Broth microdilution for Gram-positive/negative strains (e.g., S. aureus and E. coli), with SAR studies noting enhanced activity when pyridine is retained .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thioacetylation steps?

Microwave-assisted synthesis significantly enhances efficiency. For example, irradiating intermediates at 100–120°C for 15–30 minutes improves yields (e.g., 86% for 4-allyl derivatives vs. 65% under conventional heating) . Solvent choice (e.g., DMF for polar intermediates) and catalyst screening (e.g., K₂CO₃ for deprotonation) are critical .

Q. How do structural modifications (e.g., allyl vs. alkyl substituents) influence bioactivity?

Q. How can computational methods resolve contradictions in biological data?

- Molecular docking : Predict binding affinity to fungal CYP51 (lanosterol demethylase), a target for triazole antifungals. Pyridinyl and sulfonamide groups show hydrogen bonding with heme iron .

- DFT studies : Calculate electron distribution to explain reactivity differences (e.g., higher electrophilicity of thioacetyl vs. acetamide derivatives) .

Q. What strategies validate the mechanism of action in antiviral studies?

- Enzyme inhibition assays : Direct measurement of RNA polymerase inhibition (IC₅₀ values) .

- Resistance profiling : Serial passaging of viruses (e.g., influenza) to identify mutations in target proteins .

Methodological Guidance

8. Designing SAR studies for triazole-sulfonamide hybrids:

- Variation of substituents : Test alkyl, aryl, and heteroaryl groups at the 4-position of the triazole.

- Bioisosteric replacement : Replace benzenesulfonamide with thiadiazole-sulfonamide to assess solubility effects .

- Pharmacophore mapping : Use X-ray crystallography to identify essential hydrogen-bonding motifs .

9. Addressing conflicting bioactivity data across studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.